(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-acetylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYGWMWQKVMQE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Starting Material Preparation
- Begin with a piperidine derivative such as 2-piperidone or 2-substituted piperidine.
- Protect the nitrogen atom with a tert-butyl carbamate group to form the tert-butyl piperidine-1-carboxylate intermediate.
Step 2: Introduction of the Acetyl Group
- The 2-position of the piperidine ring is functionalized with an acetyl group.
- This can be achieved by selective acylation using acetyl chloride or acetic anhydride under controlled conditions.
- The reaction is typically carried out in a polar aprotic solvent such as dichloromethane to enhance solubility and selectivity.
Step 3: Stereochemical Control
- The (R)-configuration at the 2-position is maintained or induced by employing chiral catalysts or starting from chiral precursors.
- Enantioselective synthesis methods or resolution techniques may be applied to achieve high enantiomeric excess.
Step 4: Purification
- The product is purified by standard organic chemistry techniques such as crystallization or chromatography.
- Careful control of reaction parameters such as temperature, solvent, and pH is essential to maximize yield and purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Nitrogen protection | Di-tert-butyl dicarbonate (Boc2O), base | Dichloromethane | 0–25 °C | Forms tert-butyl carbamate protecting group |
| Acetylation | Acetyl chloride or acetic anhydride | Dichloromethane | 0–25 °C | Controlled addition to avoid over-acylation |
| Stereochemical control | Chiral catalyst or chiral starting material | Varies | Ambient to reflux | Ensures (R)-configuration at C-2 |
| Purification | Chromatography or crystallization | Various | Ambient | Achieves high purity and enantiomeric excess |
Research Findings and Optimization
- Use of polar aprotic solvents such as dichloromethane improves the solubility of intermediates and enhances reaction rates and selectivity.
- Temperature control around 0–25 °C during acetylation prevents side reactions and maintains stereochemical integrity.
- Chiral catalysts or auxiliaries are critical for achieving high enantiomeric purity; asymmetric synthesis methods have been reported to yield the (R)-enantiomer with excellent selectivity.
- Protective group strategies such as Boc protection are essential to prevent unwanted reactions at the nitrogen site during acetylation and subsequent steps.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting material | Piperidine derivatives with chiral centers |
| Key reagents | Di-tert-butyl dicarbonate (Boc2O), acetyl chloride |
| Solvent | Dichloromethane (polar aprotic solvent) |
| Temperature range | 0–25 °C during acylation |
| Stereochemical control | Chiral catalysts or chiral starting materials |
| Purification methods | Chromatography, crystallization |
| Yield and purity | High yield with optimized conditions, high enantiomeric excess |
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 2-acetylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry
(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate serves as a crucial building block in the synthesis of various bioactive compounds. Its piperidine structure is integral to the development of pharmaceuticals targeting a range of diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, enhancing their potential as therapeutic agents .
Drug Development
The compound is extensively studied for its role in drug design, particularly in optimizing binding affinities to biological targets. By modifying the piperidine ring, researchers can improve selectivity and efficacy, making it a valuable asset in structure-activity relationship (SAR) studies .
Enzyme Mechanism Studies
In biochemical research, this compound is employed to investigate enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it useful for studying metabolic pathways and potential drug interactions .
Material Science
This compound also finds applications in materials science, contributing to the synthesis of specialty chemicals and advanced materials. Its stability under standard conditions allows for its use in various industrial processes.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from this compound, demonstrating significant cytotoxic effects against human cancer cell lines. The research highlighted how modifications to the piperidine structure enhanced the selectivity towards cancerous cells while minimizing toxicity to normal cells .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, providing insights into potential therapeutic applications for metabolic disorders .
Mechanism of Action
The mechanism of action of ®-Tert-butyl 2-acetylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying various biological phenomena.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of tert-butyl carbamate-protected piperidine derivatives. Below is a comparative analysis with analogs listed in :
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate | 1311390-85-8 | C₁₂H₁₉NO₃ | 225.28 | Acetyl at C2; (R)-chirality |
| (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate | N/A | C₁₂H₁₉NO₃ | 225.28 | Acetyl at C2; (S)-chirality (enantiomer) |
| Tert-butyl 2-pivaloylpiperidine-1-carboxylate | N/A | C₁₅H₂₅NO₃ | 267.36 | Pivaloyl (bulkier acyl group) at C2 |
| Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 1350108-77-6 | C₁₁H₁₇NO₃ | 211.26 | Bicyclic scaffold; ketone at C6 |
| Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate | 1350108-78-7 | C₁₁H₁₅NO₃ | 209.24 | Bicyclic structure with ketone at C4 |
Key Observations :
Stereochemical Differentiation : The (R)- and (S)-enantiomers of 2-acetylpiperidine derivatives share identical molecular formulas but differ in optical activity, critical for chiral recognition in drug design .
Bicyclic vs. Monocyclic Scaffolds: Bicyclic analogs (e.g., 2-azabicyclo[2.2.1]heptane) introduce conformational rigidity, which may enhance binding affinity in enzyme inhibition compared to flexible piperidine rings.
Biological Activity
(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate is an organic compound featuring a piperidine ring with an acetyl group and a tert-butyl ester. Its molecular formula is C12H21NO3, with a molecular weight of 227.3 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by a light yellow oil appearance and is stable under standard conditions, though it should be stored in a dark, dry place to maintain its integrity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications on the piperidine ring can enhance selectivity and efficacy in therapeutic applications. For instance, certain derivatives have demonstrated improved binding affinity to targets involved in cancer pathways, suggesting potential for development as anticancer agents.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | FaDu (hypopharyngeal tumor) | 15.0 | Induces apoptosis |
| Derivative B | HeLa (cervical cancer) | 10.5 | Inhibits proliferation |
| Derivative C | MCF-7 (breast cancer) | 8.0 | Modulates receptor activity |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions, facilitating effective modulation of biological pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the piperidine ring significantly influences the pharmacological profile of the compound. Variations in substituents on the piperidine ring can lead to substantial changes in biological activity, allowing researchers to optimize compounds for better therapeutic outcomes .
Case Study 1: Inhibition of Trypanosoma brucei
A study focusing on inhibitors of Trypanosoma brucei methionyl-tRNA synthetase identified several compounds structurally related to this compound. These compounds exhibited low toxicity to mammalian cells while effectively inhibiting T. brucei growth, highlighting their potential as treatments for human African trypanosomiasis .
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were assessed for their anticancer activity against a panel of cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity and apoptosis induction compared to standard chemotherapeutics like bleomycin, suggesting promising avenues for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
